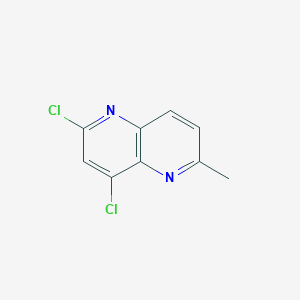
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction or oxidation followed by cyclization of intermediates. Acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes are also employed in the synthesis of tetrahydroquinolines .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using domino reactions. These reactions enable the efficient conversion of simple starting materials into complex products through multiple transformations in a single operation, enhancing yield and reducing waste .
化学反应分析
Types of Reactions: N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyclopropyl and carboxamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and catalysts for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives .
科学研究应用
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor for bioactive compounds. Additionally, it is used in the development of agrochemicals and other industrial products .
作用机制
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds: Similar compounds to N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide include other tetrahydroquinoline derivatives such as 1,2,3,4-tetrahydroisoquinoline and its analogs. These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other tetrahydroquinoline derivatives and may contribute to its specific applications and effects .
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(15-9-6-7-9)11-3-1-5-12-10(11)4-2-8-14-12/h1,3,5,9,14H,2,4,6-8H2,(H,15,16) |
InChI 键 |
ACYHGXQQLLABPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)NC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


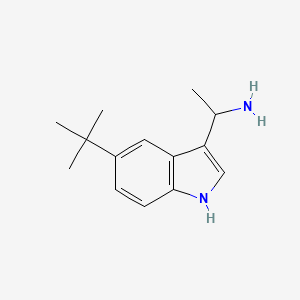
![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)

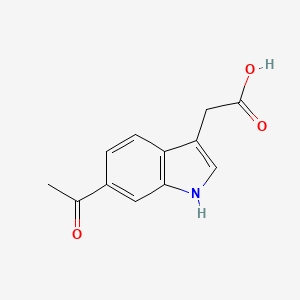
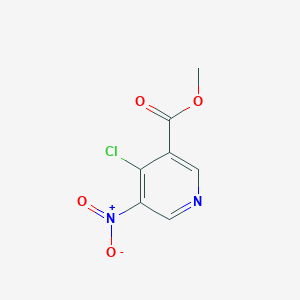
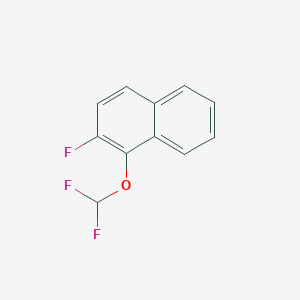
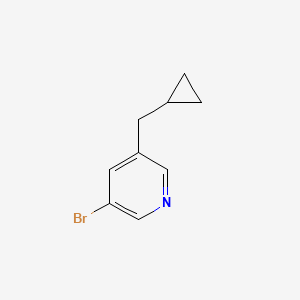
![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)





